tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a pyridine ring, and a methylpiperazine moiety. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps. One common method starts with the reaction of 6-chloronicotinic acid with tert-butyl carbamate in the presence of a base to form the corresponding tert-butyl ester. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction conditions are commonly employed. These methods ensure that the compound can be produced on a large scale with consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C16H26N4O2 |
---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)18-12-13-5-6-14(17-11-13)20-9-7-19(4)8-10-20/h5-6,11H,7-10,12H2,1-4H3,(H,18,21) |
InChI Key |
GRMZCDYOJPMYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCN(CC2)C |
Origin of Product |
United States |
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